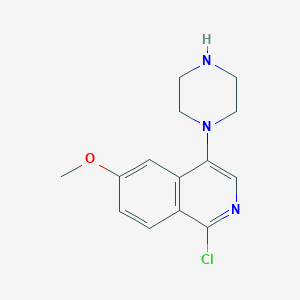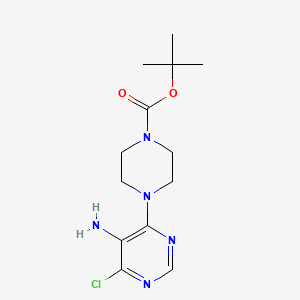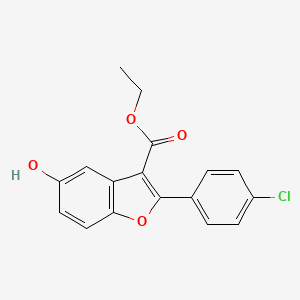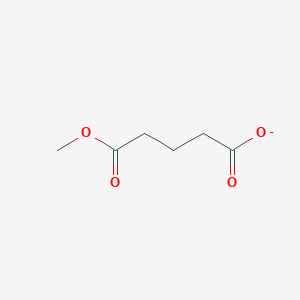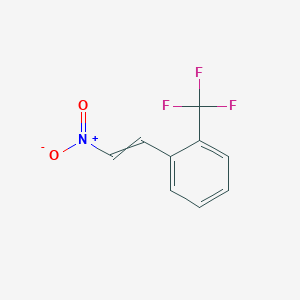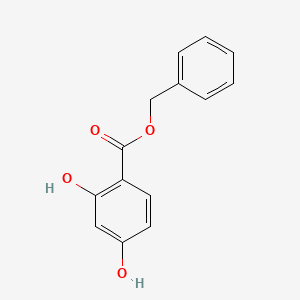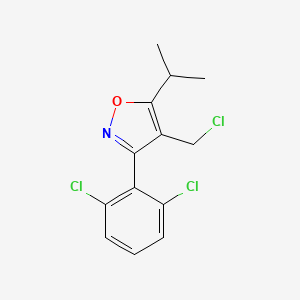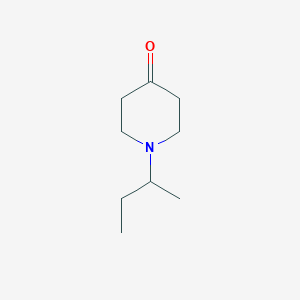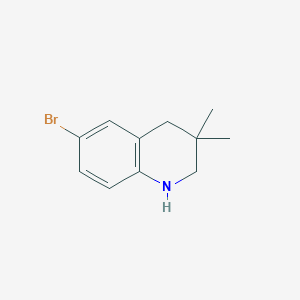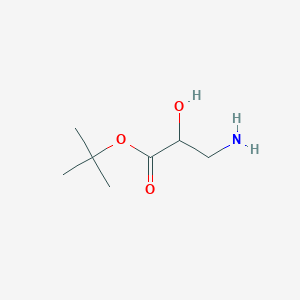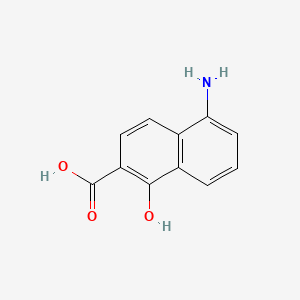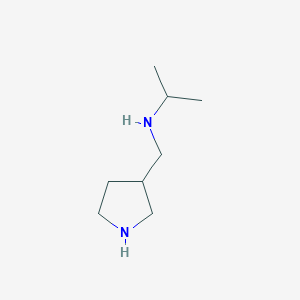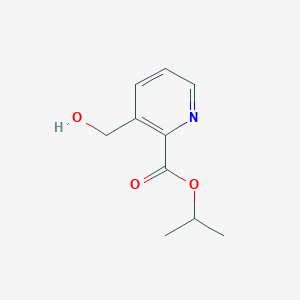
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxymethyl group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester typically involves the esterification of 3-(hydroxymethyl)pyridine-2-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: The major product is 3-(carboxymethyl)pyridine-2-carboxylate.
Reduction: The major product is 3-(hydroxymethyl)pyridine-2-methanol.
Substitution: The products depend on the substituents introduced into the pyridine ring.
科学研究应用
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 3-(hydroxymethyl)pyridine-2-carboxylate
- Ethyl 3-(hydroxymethyl)pyridine-2-carboxylate
- Propan-2-yl 3-(methoxymethyl)pyridine-2-carboxylate
Uniqueness
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
属性
CAS 编号 |
118892-74-3 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
propan-2-yl 3-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10(13)9-8(6-12)4-3-5-11-9/h3-5,7,12H,6H2,1-2H3 |
InChI 键 |
JMLYTOVROQYAFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=C(C=CC=N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


